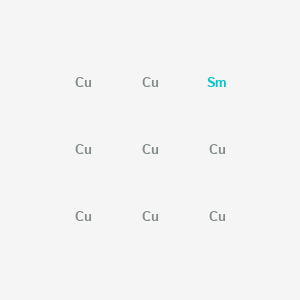
Copper--samarium (8/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–samarium (8/1) is a compound formed by the combination of copper and samarium in a specific stoichiometric ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Samarium, a rare earth element, is known for its magnetic and catalytic properties, while copper is widely used for its electrical conductivity and malleability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper–samarium (8/1) can be achieved through various synthetic routes. One common method involves the reduction of samarium oxide with copper at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product. Another method involves the co-precipitation of copper and samarium salts, followed by thermal treatment to obtain the desired compound.
Industrial Production Methods
Industrial production of copper–samarium (8/1) often involves large-scale reduction processes using high-temperature furnaces. The raw materials, such as samarium oxide and copper, are mixed in the appropriate ratio and subjected to a reduction atmosphere, typically using hydrogen or carbon monoxide as reducing agents. The resulting product is then purified and processed to achieve the desired physical and chemical properties.
Chemical Reactions Analysis
Types of Reactions
Copper–samarium (8/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of copper and samarium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Copper–samarium (8/1) can be oxidized using oxygen or other oxidizing agents, leading to the formation of copper and samarium oxides.
Reduction: Reduction reactions typically involve hydrogen or carbon monoxide as reducing agents, converting oxides back to the metallic state.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of copper and samarium halides.
Major Products Formed
The major products formed from these reactions include copper oxide, samarium oxide, copper halides, and samarium halides
Scientific Research Applications
Copper–samarium (8/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Materials Science: The compound is used in the development of high-performance magnetic materials and alloys with enhanced mechanical properties.
Catalysis: Copper–samarium (8/1) serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electronics: The compound’s electrical conductivity makes it suitable for use in electronic devices and components.
Biomedical Research: Copper–samarium (8/1) is investigated for its potential use in medical imaging and as a therapeutic agent due to its magnetic properties.
Mechanism of Action
The mechanism of action of copper–samarium (8/1) involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its magnetic and catalytic properties. In catalytic applications, copper–samarium (8/1) facilitates the activation and transformation of reactants by providing active sites for chemical reactions. In biomedical applications, the compound’s magnetic properties enable its use in imaging and targeted drug delivery.
Comparison with Similar Compounds
Copper–samarium (8/1) can be compared with other similar compounds, such as copper–iron (8/1) and copper–nickel (8/1). While these compounds share some common properties, copper–samarium (8/1) is unique due to the presence of samarium, which imparts distinct magnetic and catalytic properties. Other similar compounds include:
Copper–iron (8/1): Known for its mechanical strength and magnetic properties.
Copper–nickel (8/1): Widely used in corrosion-resistant applications and electrical conductors.
Copper–cobalt (8/1): Utilized in high-performance magnetic materials and catalysts.
Properties
CAS No. |
61642-17-9 |
|---|---|
Molecular Formula |
Cu8Sm |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
copper;samarium |
InChI |
InChI=1S/8Cu.Sm |
InChI Key |
OLAURQUEHTZSSB-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















